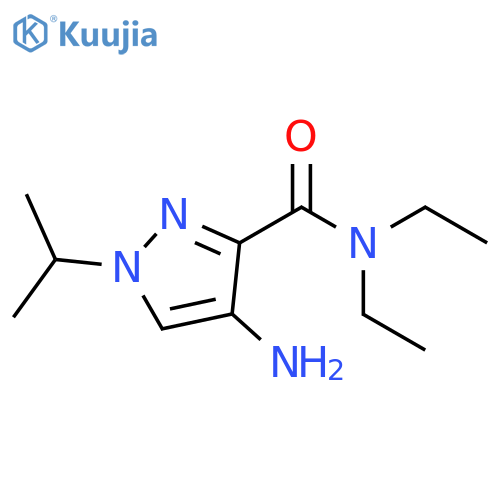

Cas no 2101199-97-5 (1H-Pyrazole-3-carboxamide, 4-amino-N,N-diethyl-1-(1-methylethyl)-)

1H-Pyrazole-3-carboxamide, 4-amino-N,N-diethyl-1-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-3-carboxamide, 4-amino-N,N-diethyl-1-(1-methylethyl)-

-

- インチ: 1S/C11H20N4O/c1-5-14(6-2)11(16)10-9(12)7-15(13-10)8(3)4/h7-8H,5-6,12H2,1-4H3

- InChIKey: OKXKJQQPUBLCOP-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)C)C=C(N)C(C(N(CC)CC)=O)=N1

1H-Pyrazole-3-carboxamide, 4-amino-N,N-diethyl-1-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB554497-250 mg |

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide; . |

2101199-97-5 | 250MG |

€381.10 | 2022-03-01 | ||

| abcr | AB554497-1 g |

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide; . |

2101199-97-5 | 1g |

€676.70 | 2022-03-01 | ||

| abcr | AB554497-500 mg |

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide; . |

2101199-97-5 | 500MG |

€528.40 | 2022-03-01 | ||

| abcr | AB554497-100 mg |

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide; . |

2101199-97-5 | 100MG |

€281.90 | 2022-03-01 |

1H-Pyrazole-3-carboxamide, 4-amino-N,N-diethyl-1-(1-methylethyl)- 関連文献

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

1H-Pyrazole-3-carboxamide, 4-amino-N,N-diethyl-1-(1-methylethyl)-に関する追加情報

Professional Introduction to 1H-Pyrazole-3-carboxamide, 4-amino-N,N-diethyl-1-(1-methylethyl) (CAS No. 2101199-97-5)

1H-Pyrazole-3-carboxamide, 4-amino-N,N-diethyl-1-(1-methylethyl) is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2101199-97-5, belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its 4-amino-N,N-diethyl-1-(1-methylethyl) substituents, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.

The pyrazole core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 5. This structural motif is widely recognized for its ability to interact with biological targets such as enzymes and receptors, thereby modulating various physiological processes. In the case of 1H-Pyrazole-3-carboxamide, 4-amino-N,N-diethyl-1-(1-methylethyl), the presence of an amide group at the 3-position and amino substituents at the 4-position enhances its pharmacological potential. These functional groups not only influence the compound's solubility and metabolic stability but also play a crucial role in its binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various protein targets. Studies have suggested that the 4-amino-N,N-diethyl-1-(1-methylethyl) moiety may interact with hydrophobic pockets and charged residues in protein active sites, making it a promising candidate for developing inhibitors or modulators of enzyme activity. This has opened up new avenues for research in areas such as oncology, inflammation, and infectious diseases.

In the realm of oncology, pyrazole derivatives have shown significant promise as anti-cancer agents. The structural flexibility of 1H-Pyrazole-3-carboxamide, 4-amino-N,N-diethyl-1-(1-methylethyl) allows it to mimic natural substrates or bind to allosteric sites on cancer-related enzymes. Preliminary in vitro studies have indicated that this compound exhibits inhibitory activity against several kinases involved in tumor growth and progression. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system tumors.

The amide group in this molecule also plays a critical role in its pharmacokinetic profile. Amides are known for their favorable pharmacological properties, including good bioavailability and reduced toxicity. The presence of the amide group at the 3-position of the pyrazole ring likely contributes to the compound's stability under physiological conditions, enhancing its therapeutic efficacy. Furthermore, the diethylamino substituents at the 4-position may improve solubility, which is essential for oral administration and systemic distribution.

Inflammation is another area where pyrazole derivatives have demonstrated significant potential. Chronic inflammation is associated with various diseases, including cardiovascular disorders, autoimmune conditions, and metabolic syndromes. Research has shown that compounds targeting inflammatory pathways can alleviate symptoms and prevent disease progression. The unique structural features of 1H-Pyrazole-3-carboxamide, 4-amino-N,N-diethyl-1-(1-methylethyl) make it a promising candidate for developing novel anti-inflammatory agents. Its ability to modulate key inflammatory mediators such as cytokines and chemokines could lead to innovative treatments for inflammatory diseases.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the desired substituents onto the pyrazole core. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets pharmaceutical-grade standards.

The pharmacological evaluation of 1H-Pyrazole-3-carboxamide, 4-amino-N,N-diethyl-1-(1-methylethyl) has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its binding affinity to target proteins and enzymes using techniques such as surface plasmon resonance (SPR) and X-ray crystallography. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications.

In vivo studies have further validated its pharmacological potential by demonstrating efficacy in animal models of cancer and inflammation. The compound's ability to inhibit tumor growth and reduce inflammatory responses without significant side effects makes it an attractive candidate for further development into a therapeutic drug. Additionally, its favorable pharmacokinetic profile suggests that it could be developed into an oral medication, improving patient compliance and convenience.

The future prospects for this compound are promising, with ongoing research aimed at optimizing its chemical structure for improved efficacy and safety. Strategies such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are being employed to refine its pharmacological properties. These approaches leverage computational tools and high-throughput screening technologies to identify optimal analogs with enhanced therapeutic potential.

In conclusion, 1H-Pyrazole-3-carboxamide, 4-amino-N,N-diethyl-1-(1-methylethyl) (CAS No. 2101199-97-5) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases such as cancer and inflammation. With continued research and development efforts, this compound holds promise for improving patient outcomes through innovative treatments.

2101199-97-5 (1H-Pyrazole-3-carboxamide, 4-amino-N,N-diethyl-1-(1-methylethyl)-) 関連製品

- 1400968-29-7((2R)-3-fluoro-3-methylbutan-2-amine)

- 1255147-77-3(3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one)

- 1251591-49-7(N-{1-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}-3-methylbenzamide)

- 496021-24-0((2E)-3-4-(benzyloxy)-3-methoxyphenyl-2-cyano-N-(pyridin-2-yl)prop-2-enamide)

- 2171855-27-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4,4-difluorobutanoic acid)

- 1260882-93-6(3,5-Difluoro-4-nitrobenzamide)

- 411221-85-7(2-(4-Iodobenzyl)isoindoline-1,3-dione)

- 2137432-56-3(rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2,3-dimethylbutanamide)

- 1172819-57-6(N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-6-(4-methoxyphenyl)imidazo2,1-b1,3thiazol-3-ylpropanamide)

- 1804850-19-8(Ethyl 3-cyano-4-difluoromethyl-5-hydroxyphenylacetate)